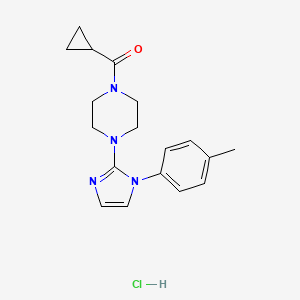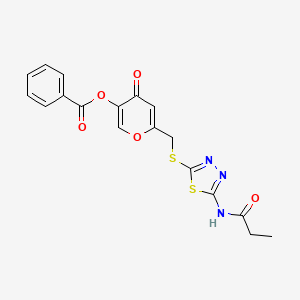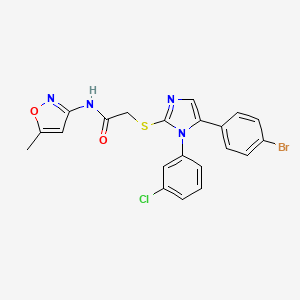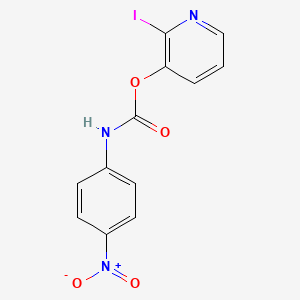![molecular formula C14H12N4S B2682661 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-78-3](/img/structure/B2682661.png)
4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C14H12N4S and a molecular weight of 268.337 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, involves appropriate synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” consists of a benzyl group, a pyridin-4-yl group, and a 1,2,4-triazole-3-thiol group . The triazole ring in the structure contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” include a molecular weight of 268.337 and a molecular formula of C14H12N4S .Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
Triazole compounds, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Anticonvulsant Activity
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could potentially be used in the treatment of seizures and related disorders.
Antitumor Activity
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones also showed antitumor activity . This indicates that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in cancer treatment.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole ring in their structure, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are characterised by multidirectional biological activity, including significant antibacterial activity . This suggests potential use in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens.
Anticancer Activity
A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in the development of new anticancer drugs.
Metal-Organic Frameworks
Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-benzyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-16-13(12-6-8-15-9-7-12)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAKJNMGGTEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)
![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)



![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)